Cas no 55770-79-1 (ethyl 1,3,5-trimethylpyrrole-2-carboxylate)

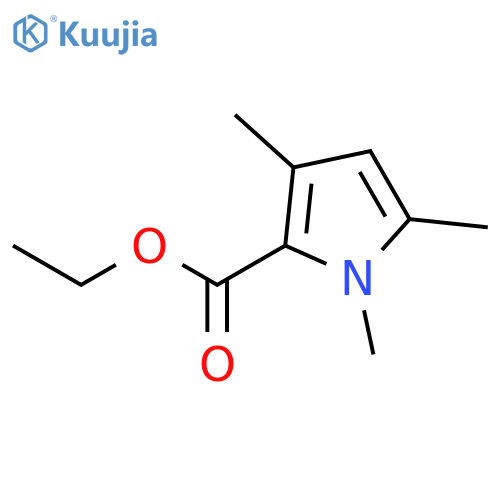

55770-79-1 structure

商品名:ethyl 1,3,5-trimethylpyrrole-2-carboxylate

CAS番号:55770-79-1

MF:C10H15NO2

メガワット:181.231602907181

MDL:MFCD20000821

CID:944462

PubChem ID:14469300

ethyl 1,3,5-trimethylpyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carboxylicacid,1,3,5-trimethyl-,ethylester(9CI)

- ethyl 1,3,5-trimethylpyrrole-2-carboxylate

- CS-0139913

- P20597

- 1,3,5-trimethylpyrrole-2-carboxylic acid ethyl ester

- 55770-79-1

- MFCD20000821

- SY322879

- Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate

- SCHEMBL11355497

- SB63598

- 1,2,4-trimethyl-5-carbethoxypyrrole

- AS-77079

-

- MDL: MFCD20000821

- インチ: InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(2)6-8(3)11(9)4/h6H,5H2,1-4H3

- InChIKey: NBSXNLNHQRYDTC-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C=C(N1C)C)C

計算された属性

- せいみつぶんしりょう: 181.110278721g/mol

- どういたいしつりょう: 181.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 31.2Ų

ethyl 1,3,5-trimethylpyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM391577-5g |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 95%+ | 5g |

$*** | 2023-03-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-50G |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 97% | 50g |

¥ 3,168.00 | 2023-04-13 | |

| Chemenu | CM391577-50g |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 95%+ | 50g |

$*** | 2023-03-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-25G |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 97% | 25g |

¥ 1,980.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-250G |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 97% | 250g |

¥ 10,296.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-10g |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 97% | 10g |

¥990.0 | 2024-04-18 | |

| Aaron | AR00DYP6-10g |

1H-Pyrrole-2-carboxylicacid,1,3,5-trimethyl-,ethylester(9CI) |

55770-79-1 | 98% | 10g |

$134.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210553-50g |

Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate |

55770-79-1 | 98% | 50g |

¥6906.00 | 2024-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-250.0g |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 97% | 250.0g |

¥10296.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0288-25g |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate |

55770-79-1 | 97% | 25g |

¥1980.0 | 2024-04-18 |

ethyl 1,3,5-trimethylpyrrole-2-carboxylate 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

55770-79-1 (ethyl 1,3,5-trimethylpyrrole-2-carboxylate) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55770-79-1)ethyl 1,3,5-trimethylpyrrole-2-carboxylate

清らかである:99%/99%

はかる:10g/25g

価格 ($):192.0/383.0